molecular formula C7H11NO2 B135557 5-[(Methylamino)methyl]-2-furanmethanol CAS No. 66357-60-6

5-[(Methylamino)methyl]-2-furanmethanol

Cat. No.: B135557
CAS No.: 66357-60-6
M. Wt: 141.17 g/mol
InChI Key: YNROOCMHXMKDGB-UHFFFAOYSA-N
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Mechanism of Action

5-[(Methylamino)methyl]-2-furanmethanol is an organic compound with potential biological activity . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Mode of Action

It is known to be biologically active and is used as a reagent in organic synthesis , suggesting it may interact with various biological targets.

Biochemical Pathways

Given its use in organic synthesis , it may participate in a variety of reactions, potentially affecting multiple pathways.

Pharmacokinetics

It is known to be soluble in water and organic solvents , which may influence its absorption and distribution in the body.

Result of Action

As a biologically active compound , it likely interacts with cellular components, but the specific effects of these interactions require further study.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylamino)methyl]-2-furanmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, reduced derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[(Methylamino)methyl]-2-furanmethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .

Properties

IUPAC Name

[5-(methylaminomethyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-8-4-6-2-3-7(5-9)10-6/h2-3,8-9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNROOCMHXMKDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562876
Record name {5-[(Methylamino)methyl]furan-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66357-60-6
Record name 5-[(Methylamino)methyl]-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66357-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {5-[(Methylamino)methyl]furan-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-furanmethanol (49 g), methylamine hydrochloride (51.5 g) and 36% formaldehyde solution (50 ml) was stirred at 0°-3° for 3 hr and allowed to stand for 16 hr. Excess sodium carbonate was added and the slurry extracted with ethyl acetate. After removal of solvent the residue was distilled to give 5-(methylamino)methyl-2-furanmethanol (36.2 g) b.p. 111°-113° (0.2 mm).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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